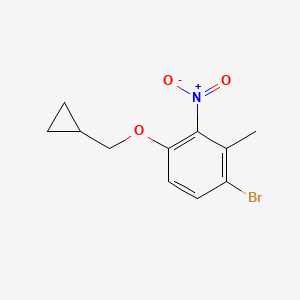

1-Bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene

Description

Propriétés

IUPAC Name |

1-bromo-4-(cyclopropylmethoxy)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7-9(12)4-5-10(11(7)13(14)15)16-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMQLCXYQWCFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OCC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Etherification via Nucleophilic Substitution

A common approach to introduce the cyclopropylmethoxy substituent is through nucleophilic substitution of a halogenated intermediate (e.g., 1-bromo-4-hydroxy-2-methyl-3-nitrobenzene) with cyclopropylmethyl halide or cyclopropylmethanol derivatives under basic conditions.

- Typical conditions : Use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide, DMF) at temperatures ranging from room temperature to reflux.

- Reaction time : Several hours to overnight to ensure complete conversion.

- Purification : Extraction with organic solvents (dichloromethane or ethyl acetate), followed by drying and chromatographic purification.

Bromination of Methyl-Nitrobenzene Precursors

Selective bromination at the 1-position relative to methyl and nitro groups is achieved using bromine or N-bromosuccinimide (NBS) under mild conditions.

- Conditions : Conducted at low temperatures (0–20 °C) to control regioselectivity.

- Solvent : Often carried out in acetic acid or dichloromethane.

- Yield : Moderate to good yields (30–50%) depending on reaction time and reagent stoichiometry.

Nitration of Bromo-Methylbenzene Intermediates

If the nitro group is introduced after bromination and etherification, nitration is performed carefully to avoid multiple substitutions.

- Reagents : Mixtures of nitric acid and sulfuric acid.

- Temperature control : Low temperatures (0–5 °C) to prevent over-nitration.

- Workup : Quenching with water, neutralization, and extraction.

Representative Experimental Data and Yields

The following table summarizes typical reaction conditions and yields reported for related compounds in the synthesis of substituted bromo-nitrobenzenes with alkoxy substituents, providing insight applicable to 1-bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene preparation:

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2 in AcOH, 0–20 °C, 2–4 h | 30–45 | Selective monobromination at aromatic position adjacent to methyl and nitro groups |

| 2 | Etherification (alkoxylation) | Cyclopropylmethanol + K2CO3 in DMF, reflux | 40–60 | Nucleophilic substitution on bromo/hydroxy intermediate; requires dry conditions |

| 3 | Nitration | HNO3/H2SO4, 0–5 °C, 1–2 h | 35–50 | Controlled nitration to avoid polysubstitution |

| 4 | Purification | Column chromatography (silica gel, DCM/hexane) | — | Essential for isolating pure product |

Research Findings and Analytical Data

- Structural Characterization : X-ray crystallography of related compounds (e.g., 1-bromo-4-methyl-2-nitrobenzene) reveals dihedral angles between the nitro group and aromatic ring around 15°, indicating slight deviation from planarity due to steric effects of substituents.

- Spectroscopic Data : NMR, IR, and MS data confirm the substitution pattern and purity of the synthesized compounds. NMR typically shows characteristic aromatic proton shifts influenced by electron-withdrawing nitro and bromine substituents.

- Reaction Optimization : Yields are sensitive to reaction temperature, solvent choice, and reagent purity. Refluxing in dry DMF or 1,4-dioxane improves etherification efficiency. Use of iron powder in acetic acid can reduce nitro groups selectively if needed.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Reduction: 1-Bromo-4-cyclopropylmethoxy-2-methyl-3-aminobenzene.

Oxidation: 1-Bromo-4-cyclopropylmethoxy-2-carboxy-3-nitrobenzene.

Applications De Recherche Scientifique

1-Bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.12 g/mol. It is used in scientific research as an intermediate in the synthesis of more complex organic molecules. It has been investigated for its potential biological activity and interactions with various biomolecules and is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients. It is also utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various types of chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst. The product of this reaction is 1-Bromo-4-cyclopropylmethoxy-2-methyl-3-aminobenzene.

- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The product of this reaction is 1-Bromo-4-cyclopropylmethoxy-2-carboxy-3-nitrobenzene.

Suitable conditions and reagents include:

- Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

- Oxidation: Potassium permanganate in an acidic medium.

Applications in Scientific Research

This compound has several applications in scientific research:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: It is studied for its potential biological activity and interactions with various biomolecules.

- Medicine: It is explored for its potential use in developing pharmaceuticals, especially as a precursor for active pharmaceutical ingredients.

- Industry: It is used in the production of specialty chemicals and materials.

The mechanism of action depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds share structural similarities with 1-bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene, differing in substituent type, position, or functional groups. Key comparisons are summarized below:

Substituent Variations and Physicochemical Properties

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing Effects : The nitro group at position 3 in the target compound enhances electrophilicity at the bromine-bearing position (C-1), favoring nucleophilic aromatic substitution. Comparatively, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene has a nitro group at position 5, which may reduce activation at C-1 due to meta-directing effects .

- Hazard Profiles : Compounds with nitro and halogen substituents often exhibit toxicity. For example, 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene is flagged for hazards such as skin irritation (H315) and respiratory toxicity (H335), likely due to the combined effects of bromine, fluorine, and nitro groups . The target compound’s safety profile remains unclassified in the available data.

Table 2: Reactivity Comparison

Key Findings :

- Activation of Bromine: The nitro group at C-3 in the target compound strongly activates C-1 for substitution, similar to its analog 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene.

- Solubility : The cyclopropylmethoxy group likely increases lipophilicity compared to methoxy or benzyloxy substituents, making the target compound more soluble in organic solvents .

Activité Biologique

1-Bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene is a synthetic organic compound with the molecular formula and a molecular weight of . This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities, particularly in medicinal applications.

The synthesis of this compound typically involves multiple steps, including nitration and bromination reactions. The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of catalysts like iron(III) bromide .

Key Reactions:

- Substitution Reactions : The bromine atom can be substituted by various nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amine group.

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits notable biological activity, particularly as an antimicrobial and anticancer agent. Studies have shown its potential efficacy against various cancer cell lines, suggesting it may interfere with cellular mechanisms involved in cancer progression.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Interaction with specific enzymes |

The mechanism through which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, which may lead to the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications. For instance, similar nitro-substituted benzene derivatives have been evaluated for their anticancer properties, demonstrating significant cytotoxic effects against various cancer cell lines .

Case Study Example:

In a study examining the effects of nitrobenzene derivatives on breast cancer cells, compounds with similar structures to this compound showed enhanced apoptotic activity when combined with standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Bromo-4-cyclopropylmethoxy-2-methyl-3-nitrobenzene?

- Methodology :

- Electrophilic Aromatic Substitution : Nitration and bromination steps can be optimized using mixed acids (HNO₃/H₂SO₄) and Br₂/FeBr₃, respectively. Regioselectivity is influenced by directing groups (e.g., methyl and cyclopropylmethoxy substituents).

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) is effective for introducing cyclopropylmethoxy groups. For example, demonstrates the use of Pd(OAc)₂ with tricyclohexylphosphonium tetrafluoroborate in coupling 1-bromo-4-(cyclopropylmethoxy)benzene derivatives .

- Key Considerations : Monitor reaction temperature and stoichiometry to minimize side products like di-substituted isomers.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using PubChem data as in ). The cyclopropylmethoxy group shows distinct splitting patterns (e.g., δ 0.5–1.2 ppm for cyclopropyl protons).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₁H₁₁BrNO₃). highlights the use of IR and MS for validating nitro and bromine functionalities .

- Validation : Cross-check melting points and retention factors (Rf) against literature values (e.g., data in for bromo-nitrobenzene analogs) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data in structural elucidation?

- Case Study :

- Unexpected NMR Peaks : If multiplets overlap (e.g., cyclopropyl protons vs. aromatic protons), use 2D NMR (COSY, HSQC) to resolve connectivity. emphasizes 15N NMR for nitro-group confirmation in complex matrices .

- Mass Fragmentation Anomalies : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) should align with theoretical distributions. Deviations may indicate impurities or incorrect substitution sites.

- Resolution : Combine X-ray crystallography (if crystals are obtainable) with computational DFT calculations to validate assignments.

Q. What strategies optimize regioselectivity in nitration/bromination steps?

- Experimental Design :

- Directing Group Analysis : The methyl group (ortho/para-directing) and cyclopropylmethoxy (meta-directing due to steric/electronic effects) compete. Use kinetic vs. thermodynamic control (e.g., low-temperature nitration favors meta-substitution).

- Catalytic Systems : Copper(I) bromide (CuBr) enhances bromination selectivity in aromatic systems (see for analogous bromo-nitrobenzene synthesis) .

- Data Interpretation : Compare HPLC purity profiles under varying conditions (e.g., 70°C vs. 25°C) to identify optimal parameters.

Q. How does the steric bulk of the cyclopropylmethoxy group influence reactivity?

- Mechanistic Insights :

- Steric Hindrance : The cyclopropyl group reduces SN2 reactivity at the benzylic position, favoring elimination pathways.

- Electronic Effects : The electron-donating methoxy group destabilizes nitro intermediates, requiring acidic conditions for stabilization (e.g., H₂SO₄ in nitration, as in ) .

- Experimental Validation : Conduct Hammett studies to quantify substituent effects on reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.